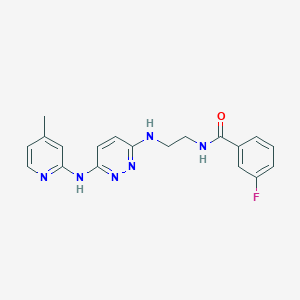
3-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C19H19FN6O and its molecular weight is 366.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
Biochemical Pathways
It’s worth noting that fluoropyridines, which this compound is a part of, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Result of Action
Similar compounds have exhibited significant activity againstMycobacterium tuberculosis H37Ra .
Action Environment
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Analyse Biochimique
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins . For instance, compounds with a pyridazin-3-yl group have been shown to exhibit anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Cellular Effects
Similar compounds have been shown to have significant activity against Mycobacterium tuberculosis H37Ra, indicating that they may influence cellular processes related to this bacterium .
Molecular Mechanism
The molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Temporal Effects in Laboratory Settings
Similar compounds have been evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells .
Dosage Effects in Animal Models
Similar compounds have been evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells .
Metabolic Pathways
Similar compounds have been evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells .
Transport and Distribution
Similar compounds have been evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells .
Subcellular Localization
Similar compounds have been evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells .
Propriétés
IUPAC Name |
3-fluoro-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c1-13-7-8-21-18(11-13)24-17-6-5-16(25-26-17)22-9-10-23-19(27)14-3-2-4-15(20)12-14/h2-8,11-12H,9-10H2,1H3,(H,22,25)(H,23,27)(H,21,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLQBTSJGAVUHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2376095.png)

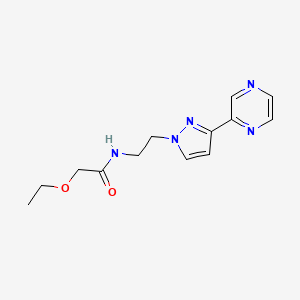
![3-(Trifluoromethyl)phenyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2376098.png)
![3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2376100.png)
![tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate](/img/structure/B2376102.png)
![3-[(4-Bromophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2376105.png)
![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/new.no-structure.jpg)
![3-[5-Bromo-2-(difluoromethoxy)phenyl]-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]propan-1-one hydrochloride](/img/structure/B2376107.png)
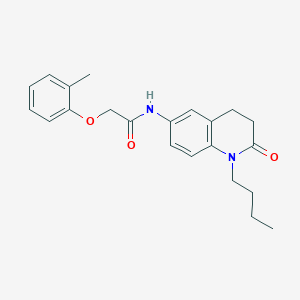
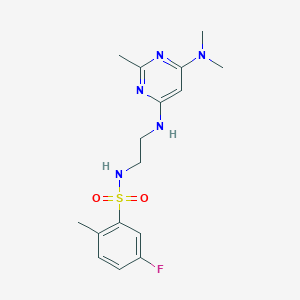
![N-(4-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2376112.png)
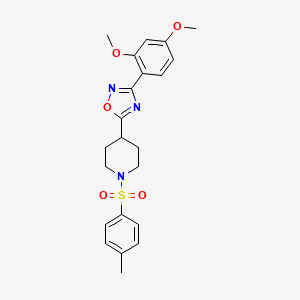
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2376117.png)
